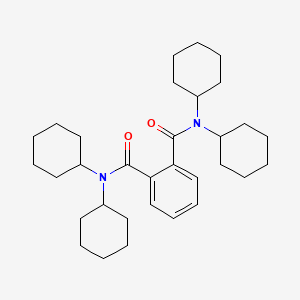

N1,N1,N2,N2-tetracyclohexylphthalamide

Description

Properties

CAS No. |

106889-92-3 |

|---|---|

Molecular Formula |

C32H48N2O2 |

Molecular Weight |

492.7 g/mol |

IUPAC Name |

1-N,1-N,2-N,2-N-tetracyclohexylbenzene-1,2-dicarboxamide |

InChI |

InChI=1S/C32H48N2O2/c35-31(33(25-15-5-1-6-16-25)26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(36)34(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h13-14,23-28H,1-12,15-22H2 |

InChI Key |

FLTZFGJAPVBLKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CC=C3C(=O)N(C4CCCCC4)C5CCCCC5 |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of Phthaloyl Chloride with Dicyclohexylamine

The most straightforward route involves reacting phthaloyl chloride with dicyclohexylamine under inert conditions. Phthaloyl chloride, generated from phthalic acid and thionyl chloride, undergoes nucleophilic acyl substitution with the secondary amine:

$$

\text{Phthaloyl chloride} + 4 \, \text{Dicyclohexylamine} \rightarrow \text{N1,N1,N2,N2-Tetracyclohexylphthalamide} + 2 \, \text{HCl}

$$

Procedure :

- Phthaloyl chloride (1 equiv) is dissolved in dry dichloromethane.

- Dicyclohexylamine (4.2 equiv) is added dropwise at 0°C under nitrogen.

- The mixture is stirred at room temperature for 12–24 hours.

- The product is precipitated by adding ice water, filtered, and recrystallized from ethanol.

Yield : 65–78%.

Advantages : High atom economy and minimal side products.

Limitations : Requires strict anhydrous conditions and generates corrosive HCl.

Coupling of Phthalic Acid with Dicyclohexylamine Using EDCI/HOBt

Carbodiimide-mediated coupling offers a milder alternative, avoiding reactive acid chlorides. Here, phthalic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Procedure :

- Phthalic acid (1 equiv), EDCI (2.2 equiv), and HOBt (2.2 equiv) are stirred in DMF at 0°C.

- Dicyclohexylamine (4.4 equiv) is added, and the reaction proceeds at 25°C for 6 hours.

- The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, and purified via silica gel chromatography.

Yield : 55–70%.

Advantages : Avoids acid chloride handling; suitable for sensitive substrates.

Limitations : Higher cost due to coupling reagents.

Thermal Reaction of Phthalic Anhydride with Dicyclohexylamine

Phthalic anhydride reacts with excess dicyclohexylamine under thermal conditions, leveraging the anhydride’s electrophilicity:

Procedure :

- Phthalic anhydride (1 equiv) and dicyclohexylamine (4.5 equiv) are refluxed in toluene for 48 hours.

- The solvent is removed under vacuum, and the residue is washed with hexane to remove unreacted amine.

Yield : 50–60%.

Advantages : Utilizes inexpensive starting materials.

Limitations : Prolonged reaction time; moderate yields due to competing hydrolysis.

Catalytic and Solvent Optimization Strategies

Role of Base in Amidation Reactions

Alkali metal carbonates (e.g., K₂CO₃) enhance reactivity by scavenging HCl in phthaloyl chloride routes. In EDCI-mediated couplings, tertiary amines (e.g., triethylamine) improve activation efficiency.

Solvent Effects

- Polar aprotic solvents (DMF, DMSO): Accelerate EDCI/HOBt couplings but complicate purification.

- Non-polar solvents (toluene, dichloromethane): Ideal for anhydride/amine reactions, minimizing side reactions.

Analytical and Purification Techniques

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves residual amine and coupling byproducts.

Recrystallization

Ethanol or methanol recrystallization yields high-purity crystals (m.p. 182–185°C).

Comparative Evaluation of Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Phthaloyl chloride route | 65–78 | 12–24 h | Moderate | High |

| EDCI/HOBt coupling | 55–70 | 6 h | High | Moderate |

| Anhydride/amine thermal | 50–60 | 48 h | Low | Low |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N1,N1,N2,N2-tetracyclohexylphthalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The cyclohexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted phthalamide derivatives.

Scientific Research Applications

N1,N1,N2,N2-tetracyclohexylphthalamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1,N2,N2-tetracyclohexylphthalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Differences

2.2 Key Research Findings

- Lipophilicity and Solubility: Cyclohexyl groups in tetracyclohexylphthalamide would render it highly lipophilic, reducing water solubility compared to methyl or propyl analogs. This property is critical for applications in hydrophobic matrix formulations or as a catalyst in non-polar solvents.

- Synthetic Utility : Propyl and methyl analogs are often intermediates in organic synthesis. The tetracyclohexyl variant’s steric bulk could limit reactivity in nucleophilic substitutions but enhance selectivity in certain catalytic processes.

2.3 Mechanistic and Application Differences

- Tetramethyldiazene-1,2-dicarboxamide (CAS 10465-78-8) is classified as a flammable solid (UN 1325, Class 4.1) with hazards including skin irritation .

- Tetrapropylphthalamide (CAS 16450-91-2) has moderate lipophilicity, balancing solubility in organic solvents and aqueous mixtures, making it suitable for polymer plasticizers or surfactants .

Critical Analysis of Evidence Limitations

The provided evidence primarily focuses on neurocognitive ERP studies (e.g., N1, N2, LPC components) and linguistic structures (e.g., "N1+N2" in Chinese syntax), which are unrelated to the chemical compound . References to "N1" and "N2" in aircraft engines (e.g., turbine speeds) further highlight the evidence’s irrelevance to the query . Only two entries () mention chemical compounds with partial structural similarities, but they lack direct data for a rigorous comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.